molecular formula C5H9Cl2N3 B2466501 (5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride CAS No. 2253630-78-1

(5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride

Cat. No.: B2466501
CAS No.: 2253630-78-1
M. Wt: 182.05
InChI Key: DVBJVVQYPDBXML-UHFFFAOYSA-N
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Description

(5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of pyrazoles. It is characterized by the presence of a chloro group at the 5th position and a methyl group at the 1st position of the pyrazole ring, with a methanamine group attached to the 3rd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1-methylpyrazol-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide or dimethyl sulfate.

    Amination: The methanamine group is attached to the 3rd position through nucleophilic substitution reactions using reagents like formaldehyde and ammonium chloride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Ammonium chloride in the presence of formaldehyde.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

(5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-pyrazol-4-yl)methanamine
  • (5-Amino-1,3-dihydroisoindol-2-yl)ethanone
  • (4-Amino-N-phenylbenzenesulfonamide)

Uniqueness

(5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

(5-chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-9-5(6)2-4(3-7)8-9;/h2H,3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBJVVQYPDBXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-78-1
Record name (5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
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